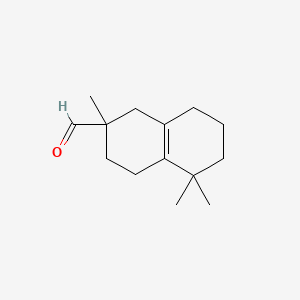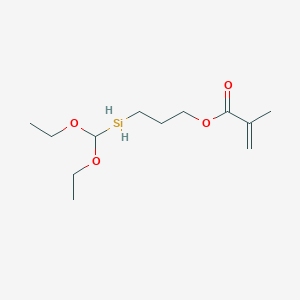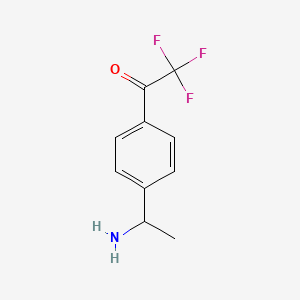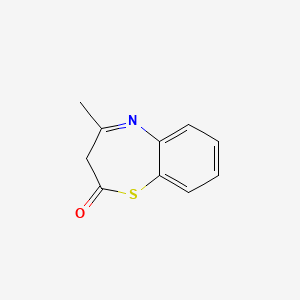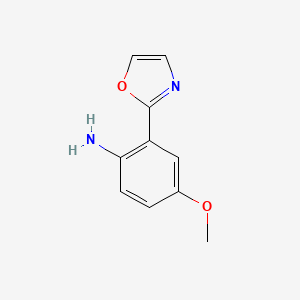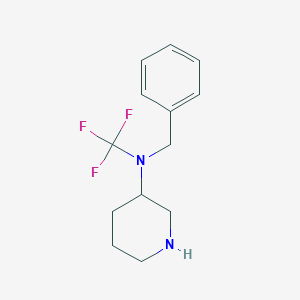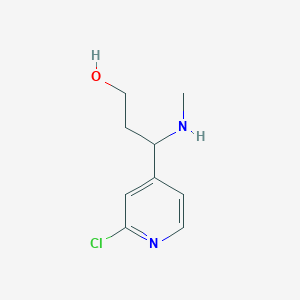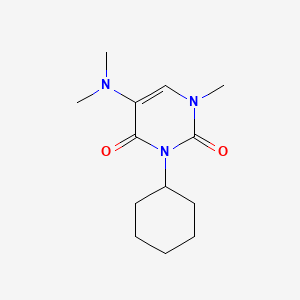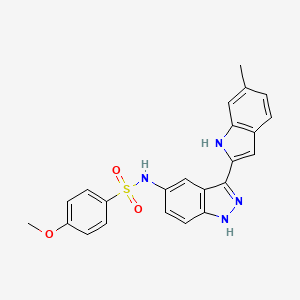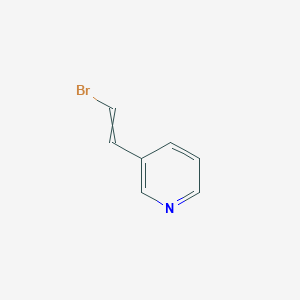![molecular formula C8H15NO4 B13945717 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid CAS No. 756874-12-1](/img/structure/B13945717.png)
5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid is an organic compound with a molecular formula of C8H15NO4 It is a derivative of pentanoic acid, where the amino group is substituted with a 2-methoxy-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid typically involves the reaction of pentanoic acid with 2-methoxy-2-oxoethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and efficiency by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amides .
Scientific Research Applications
5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A similar compound with an amino group instead of the 2-methoxy-2-oxoethyl group.
2-Methoxy-2-oxoethylamine: A related compound that lacks the pentanoic acid moiety.
Uniqueness
5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid is unique due to the presence of both the pentanoic acid and 2-methoxy-2-oxoethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone .
Properties
CAS No. |
756874-12-1 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-[(2-methoxy-2-oxoethyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-13-8(12)6-9-5-3-2-4-7(10)11/h9H,2-6H2,1H3,(H,10,11) |
InChI Key |
COQADEQOEAARDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


